molecular formula C23H16BrN3O B2676603 3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-67-9

3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2676603
CAS No.: 901228-67-9
M. Wt: 430.305
InChI Key: HUBXOMWZELWCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetically versatile quinoline derivative designed for research applications. This compound belongs to a class of fused heterocycles known for their significant photophysical and biological properties. The molecular structure incorporates a bromophenyl substituent, which enhances electrophilicity and facilitates interactions with biological targets, and a methoxy group which can influence electronic properties and binding affinity. Pyrazoloquinoline derivatives are investigated across multiple scientific fields. In medicinal chemistry, they serve as key scaffolds in drug discovery. Analogous compounds have been studied for their potential as therapeutic agents, with molecular docking studies against targets like the EGFR kinase domain predicting strong binding interactions. Furthermore, this class of compounds is recognized for its fluorescent properties, making it suitable for developing fluorescent sensors and as an emissive material in organic light-emitting diodes (OLEDs). The bromine atom also offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, making this compound a valuable building block for creating diverse chemical libraries for screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-bromophenyl)-8-methoxy-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O/c1-28-18-11-12-21-19(13-18)23-20(14-25-21)22(15-7-9-16(24)10-8-15)26-27(23)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBXOMWZELWCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative to form the quinoline ring system.

    Substitution Reactions: The final steps involve the introduction of the bromophenyl and methoxy groups through electrophilic aromatic substitution reactions. This can be achieved using bromobenzene and methoxybenzene under suitable conditions, such as the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Lewis acids like aluminum chloride or iron(III) chloride are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Biological Activities

Research indicates that 3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits several significant biological activities:

Antimicrobial Activity

The compound has demonstrated potent antimicrobial properties against various pathogens. Studies have shown that it exhibits minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent.

Compound Name Activity Type MIC (μg/mL) Reference
This compoundAntimicrobial0.22

Anticancer Properties

The anticancer potential of this compound has been extensively studied. It has shown significant anti-proliferative effects across various cancer cell lines, suggesting mechanisms involving the inhibition of specific cellular pathways. For instance, certain derivatives have been reported to have IC50 values around 0.40 μg/mL against selected cancer cells.

Compound Name Activity Type IC50 (μg/mL) Reference
This compoundAnticancer0.40

Anti-inflammatory Effects

In vitro studies indicate that this compound can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been proposed as mechanisms for its anti-inflammatory effects.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized multiple derivatives of pyrazoloquinolines and tested their antimicrobial activity against clinical isolates. The results indicated that derivatives similar to this compound exhibited superior activity against resistant strains of bacteria.

Case Study 2: Cancer Cell Proliferation

A research article in Cancer Letters explored the anticancer properties of pyrazoloquinolines. The study found that modifications to the chemical structure significantly enhanced cytotoxicity towards cancer cells, suggesting pathways for developing targeted therapies based on this class of compounds.

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Methoxy (8-OCH₃) : Improves water solubility compared to methyl or ethyl groups (e.g., in ), facilitating pharmacokinetics .

Comparative Pharmacological Profiles

  • Anticancer Activity: The target compound’s bromophenyl group may enhance DNA intercalation or kinase inhibition compared to non-halogenated analogs (e.g., ) .
  • Anti-Inflammatory Activity : Methoxy and bromine substituents may synergistically inhibit cyclooxygenase (COX) or lipoxygenase (LOX) pathways more effectively than fluorine-substituted derivatives (e.g., ) .

Physicochemical Properties

  • Solubility : Methoxy and ethoxy groups (e.g., ) generally improve aqueous solubility, whereas halogenated or esterified derivatives (e.g., ) exhibit lower solubility .
  • Stability : Bromine’s electron-withdrawing nature may reduce oxidative degradation compared to methyl or methoxy groups .

Biological Activity

3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other relevant pharmacological effects based on diverse research findings.

Anticancer Properties

Recent studies have highlighted the compound's potent anticancer activity. For instance, derivatives of pyrazolo[4,3-f]quinoline have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures exhibited growth inhibition (GI50) values below 8 µM across multiple cancer types including breast (MDA-MB-231), prostate (PC-3), and gastric (NUGC-3) cancers .

Table 1: Anticancer Activity of Related Pyrazolo Compounds

CompoundCell LineGI50 (µM)Mechanism of Action
2ENUGC-3<7Topoisomerase IIα inhibition
2PMultiple lines<8Induces apoptosis via DNA damage
1MHCT-15<8Cell cycle arrest

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of topoisomerase enzymes, particularly topoisomerase IIα. This enzyme is crucial for DNA replication and repair; thus, its inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .

Additional Pharmacological Activities

Besides its anticancer properties, preliminary studies suggest that this compound may also possess antibacterial activity. Research indicates that derivatives of pyrazolo[3,4-b]quinoline have shown significant antibacterial effects against various strains of bacteria. The structural modifications in the pyrazolo framework can enhance their interaction with bacterial targets .

Case Studies

Case Study 1: Anticancer Efficacy in vitro

In a controlled study evaluating the efficacy of similar pyrazolo compounds against breast cancer cell lines (MDA-MB-231 and MCF-7), it was found that certain derivatives exhibited over 70% inhibition of cell proliferation at concentrations below 10 µM. The study emphasized the importance of the methoxy group in enhancing bioactivity and selectivity towards cancer cells .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the observed anticancer activity. Using Western blot analysis, researchers demonstrated that treatment with the compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. This suggests that the compound induces programmed cell death through a caspase-dependent pathway .

Q & A

Q. What are the common synthetic routes for constructing the pyrazolo[4,3-c]quinoline core in this compound?

The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclization reactions. A three-step sequence starting from 2,4-dichloroquinoline-3-carbonitrile involves:

  • Step 1: Reaction with NaN₃ to form tetrazolo[1,5-a]quinoline intermediates.
  • Step 2: Reduction with PPh₃ to generate iminophosphorane intermediates.
  • Step 3: Hydrolysis or fusion with hydrazine hydrate to yield the pyrazoloquinoline core . Alternative routes employ domino condensation-Heck cyclization for fused heterocycles, though regioselectivity challenges may arise .

Table 1: Key Synthetic Steps

StepReagents/ConditionsIntermediateYield (%)Reference
1NaN₃, DMF, 80°CTetrazoloquinoline70–85
2PPh₃, THF, refluxIminophosphorane60–75
3Hydrazine hydrate, EtOHPyrazoloquinoline50–65

Q. How is the anti-inflammatory activity of this compound evaluated in vitro?

Biological activity is assessed using LPS-induced RAW 264.7 macrophages to measure nitric oxide (NO) inhibition. Key steps include:

  • Cell viability assays (e.g., MTT) to exclude cytotoxicity.
  • Quantification of NO using Griess reagent.
  • Western blotting to evaluate iNOS and COX-2 protein expression . Potent derivatives (e.g., compound 2i ) show IC₅₀ values comparable to the control 1400 W (~0.5–1.0 µM) .

Advanced Research Questions

Q. What strategies address synthetic challenges in introducing amino groups at the 3,4-positions of the pyrazoloquinoline system?

Direct amination is hindered by side reactions. Effective approaches include:

  • Phosphazene intermediates : Reaction of 4-alkylamino-2-chloroquinoline-3-carbonitriles with NaN₃, followed by Staudinger reduction and hydrolysis to yield 2-aminoquinoline precursors .
  • Hydrazine fusion : Heating aminoquinolines with hydrazine hydrate under solvent-free conditions to form 3,4-diaminopyrazoloquinolines, albeit with moderate yields (40–55%) .
  • Protecting groups : Temporary protection of reactive sites (e.g., bromine) to prevent undesired substitutions .

Q. How can QSAR models guide structural optimization for enhanced biological activity?

Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical substituents:

  • Electron-donating groups (e.g., -OH at the 4-position) enhance NO inhibition by stabilizing interactions with iNOS.
  • Hydrophobic moieties (e.g., 4-bromophenyl) improve membrane permeability.
  • Steric effects : Bulky substituents at the 1-phenyl position reduce activity due to steric hindrance . Computational docking studies further validate binding to iNOS active sites .

Q. What analytical techniques resolve contradictions in crystallographic data for structurally similar derivatives?

Discrepancies in regiochemistry or substituent positioning are resolved via:

  • Single-crystal X-ray diffraction : Validates bond angles and torsional conformations (e.g., SHELXL refinement) .
  • NMR correlation spectroscopy : NOESY or HSQC to confirm proximity of methoxy/proton groups .
  • DFT calculations : Predicts stable tautomeric forms and electronic properties .

Table 2: Key Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
X-ray diffractionBond length C8-OCH₃: 1.36 Å
¹H NMRδ 8.18 (dd, J=9.4, 5.4 Hz, H-8)
QSARLogP >3.5 correlates with increased activity

Q. How does the bromophenyl substituent influence pharmacological targeting (e.g., β-glucuronidase vs. dynamin GTPase)?

The 4-bromophenyl group enhances binding through:

  • Hydrophobic interactions : Critical for β-glucuronidase inhibition (IC₅₀ <10 µM in pyrazoloquinoline derivatives) .
  • Halogen bonding : Bromine interacts with dynamin I GTPase active sites, as seen in sulfonadyn derivatives (dyn IC₅₀ <4 µM) .
  • Metabolic stability : Bromine reduces oxidative metabolism, improving half-life in vivo .

Methodological Recommendations

  • Synthesis : Prioritize phosphazene-mediated routes for amino-substituted derivatives .
  • Biological assays : Include counter-screens against COX-2 to assess selectivity .
  • Data validation : Use SHELX-based refinement for crystallographic studies and cross-validate with spectroscopic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.